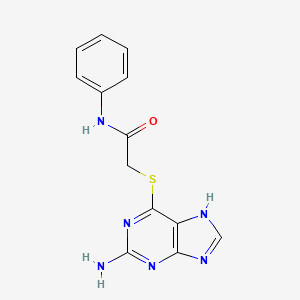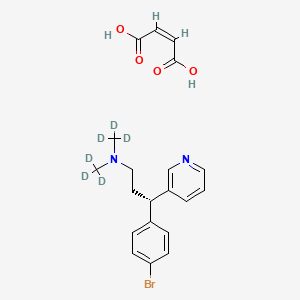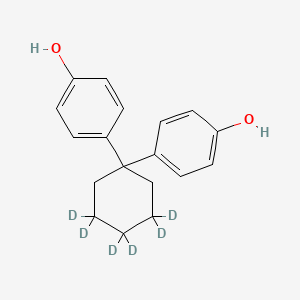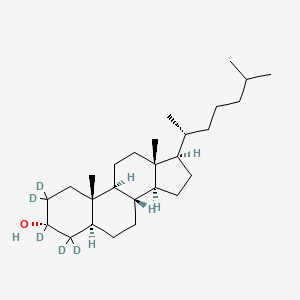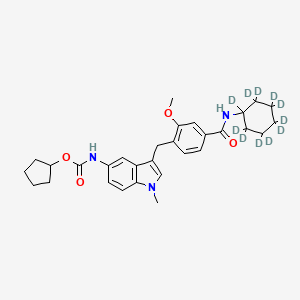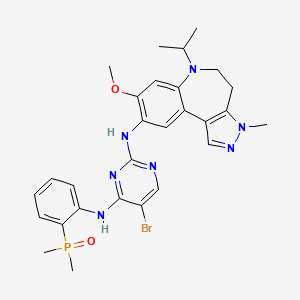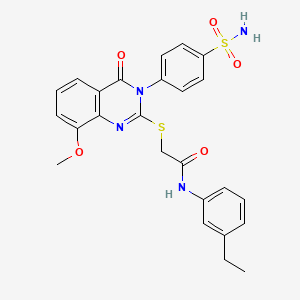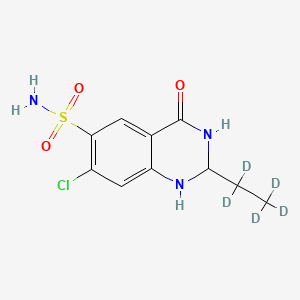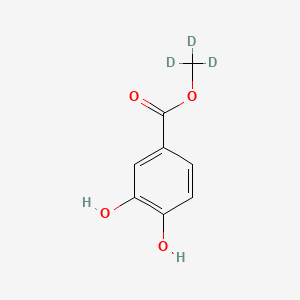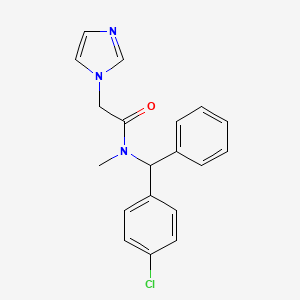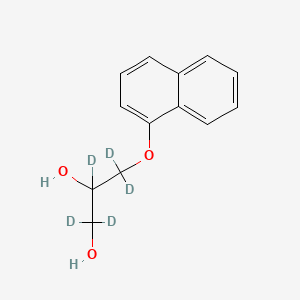
Epinephrine-d3 Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epinephrine-d3 Sulfate is a deuterated form of epinephrine, a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it allows for precise tracking and quantification of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Epinephrine-d3 Sulfate typically involves the deuteration of epinephrine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a palladium catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Epinephrine-d3 Sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form adrenochrome and other oxidation products.
Reduction: The compound can be reduced to form dihydroxyphenylglycol.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxyphenylglycol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Epinephrine-d3 Sulfate is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of epinephrine and related compounds.
Biology: Employed in studies of metabolic pathways involving catecholamines.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of epinephrine in the body.
Industry: Applied in the development of diagnostic assays and quality control processes for pharmaceutical products.
Mécanisme D'action
Epinephrine-d3 Sulfate exerts its effects by binding to adrenergic receptors on the surface of target cells. This binding activates a cascade of intracellular signaling pathways, primarily involving cyclic adenosine monophosphate (cAMP) as a second messenger. The activation of cAMP-dependent protein kinases leads to various physiological responses, including increased heart rate, vasoconstriction, and bronchodilation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norepinephrine: Another catecholamine with similar physiological effects but differing in its receptor affinity and metabolic pathways.
Dopamine: A precursor to epinephrine and norepinephrine with distinct roles in the central nervous system.
Ephedrine: A sympathomimetic amine with similar adrenergic activity but different pharmacokinetics.
Uniqueness
Epinephrine-d3 Sulfate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential.
Propriétés
Formule moléculaire |
C9H13NO6S |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
[2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/i1D3 |
Clé InChI |
AELFRHHZGTVYGJ-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





